N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROZPUDAYWUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The trimethoxybenzamide group may enhance the compound’s ability to interact with these targets, increasing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table summarizes key analogues and their distinguishing features:
Key Observations:
- Benzimidazole vs.
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., cyano in compound 22) decrease electron density on the aromatic ring, contrasting with the electron-donating methoxy groups in the target compound .
Key Observations:
- Reagent Specificity : The target compound requires precise stoichiometry of benzimidazole-propylamine, while acrylamide derivatives utilize oxazolone intermediates for hydrazide coupling .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) are critical for acrylamide synthesis, whereas toluene or methanol suffices for benzimidazole-based compounds .
Spectroscopic and Analytical Data
¹H NMR Shifts :
- Target Compound : Distinct NH peaks at δ 12.75 (benzimidazole) and 12.26 (amide), with methoxy groups at δ 3.76–3.90 .
- Compound 22 : Aromatic protons at δ 7.94 (d) and 7.65 (d), with methoxy shifts similar to the target compound .
- Compound 2b : Olefinic protons at δ 7.22–7.25 and chlorophenyl signals at δ 7.47–7.62 .
Elemental Analysis :
- All compounds show <5% deviation between calculated and experimental C/H/N values, confirming purity .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23N3O4
- Molecular Weight : 369.42 g/mol
- IUPAC Name : N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
The biological activity of this compound is primarily attributed to its structural components, particularly the benzimidazole moiety. This structure enables it to interact with various biological targets, including enzymes and receptors. The compound is hypothesized to modulate the activity of specific proteins involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant antiproliferative effects against several human cancer cell lines. For instance, similar compounds have reported IC50 values ranging from 1.2 to 2.4 nM against human cancer cells, indicating strong activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits:
- Broad-spectrum Antimicrobial Effects : Research indicates potential efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigating related benzodiazole derivatives reported that compounds with similar structural features displayed potent histone deacetylase inhibition (IC50 = 9.4 μM), suggesting that this compound may have similar mechanisms .
- Further docking studies indicated favorable binding interactions with target proteins involved in cancer cell signaling pathways.
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole | Parent structure | Antifungal |
| Albendazole | Anthelmintic agent | Antiparasitic |
| Omeprazole | Proton pump inhibitor | Gastroprotective |
This comparison underscores the diverse biological activities associated with benzimidazole derivatives and highlights the potential for this compound to contribute to this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
